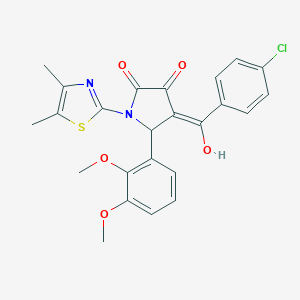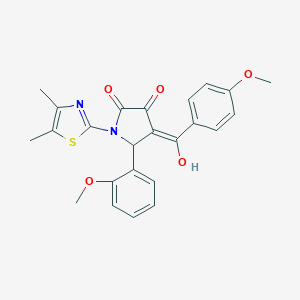![molecular formula C26H21ClN2O4 B265441 (E)-(4-chlorophenyl){4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265441.png)
(E)-(4-chlorophenyl){4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(4-chlorophenyl){4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "C1" and has been studied for its ability to inhibit certain enzymes and pathways in the body.
Mecanismo De Acción
C1 works by binding to the active site of HDACs and LSD1, thereby inhibiting their activity. This leads to changes in gene expression and can have therapeutic effects. C1 has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
Studies have shown that C1 can induce cell death in certain cancer cell lines and inhibit the growth and proliferation of cancer cells. C1 has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders. Additionally, C1 has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using C1 in lab experiments is its specificity for HDACs and LSD1, which allows for targeted inhibition of these enzymes. However, C1 is a relatively new compound and its safety and efficacy in humans have not been fully established. Additionally, the synthesis of C1 is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several areas of future research for C1. One area of interest is the development of more efficient synthesis methods for C1 and related compounds. Another area of interest is the investigation of the potential therapeutic applications of C1 in various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to establish the safety and efficacy of C1 in humans.
Métodos De Síntesis
The synthesis of C1 involves several steps and requires specialized equipment and expertise. One method involves the reaction of 4-chlorobenzaldehyde with 3-(prop-2-en-1-yloxy)aniline to form an intermediate compound. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product, C1. Other methods involve variations in the starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
C1 has been studied extensively for its potential therapeutic applications. One area of interest is its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes are involved in the regulation of gene expression and have been implicated in various diseases, including cancer and neurodegenerative disorders.
Propiedades
Nombre del producto |
(E)-(4-chlorophenyl){4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate |
|---|---|
Fórmula molecular |
C26H21ClN2O4 |
Peso molecular |
460.9 g/mol |
Nombre IUPAC |
(E)-(4-chlorophenyl)-[4,5-dioxo-2-(3-prop-2-enoxyphenyl)-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate |
InChI |
InChI=1S/C26H21ClN2O4/c1-2-13-33-21-7-3-6-19(14-21)23-22(24(30)18-8-10-20(27)11-9-18)25(31)26(32)29(23)16-17-5-4-12-28-15-17/h2-12,14-15,23,30H,1,13,16H2/b24-22+ |
Clave InChI |
IVMSZPPCGGXXKL-ZNTNEXAZSA-N |
SMILES isomérico |
C=CCOC1=CC=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\[O-])/C(=O)C(=O)N2CC4=C[NH+]=CC=C4 |
SMILES |
C=CCOC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CC4=CN=CC=C4 |
SMILES canónico |
C=CCOC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)[O-])C(=O)C(=O)N2CC4=C[NH+]=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265359.png)
![(E)-[1-[2-(dimethylazaniumyl)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B265361.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265364.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265365.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265367.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate](/img/structure/B265370.png)
![5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265371.png)
![(E)-1-benzofuran-2-yl{2-(2-methoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265374.png)
![(E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate](/img/structure/B265376.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265381.png)


